molecular formula C19H19N3O B10942925 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10942925
M. Wt: 305.4 g/mol
InChI Key: RQUDGGIVZQDVJF-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2-Methylbenzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and pyrazoles.

Scientific Research Applications

2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

    Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and exhibit similar chemical properties.

    Benzylpyrazoles: Compounds with a benzyl group attached to a pyrazole ring.

Uniqueness

  • The unique combination of the benzamide and pyrazole moieties in This compound imparts distinct chemical and biological properties.
  • Its specific substitution pattern enhances its potential for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C19H19N3O/c1-14-7-3-5-9-16(14)12-22-13-17(11-20-22)21-19(23)18-10-6-4-8-15(18)2/h3-11,13H,12H2,1-2H3,(H,21,23)

InChI Key

RQUDGGIVZQDVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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